molecular formula C16H26N2O2 B11843021 3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-92-9

3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11843021
CAS No.: 62550-92-9
M. Wt: 278.39 g/mol
InChI Key: CSRFMNRNFVHBEC-UHFFFAOYSA-N
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Description

3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[55]UNDECANE-2,4-DIONE is a spirocyclic compound that features a unique structural motif combining a piperidine ring and a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a piperidine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE is unique due to its combination of a piperidine ring and a spiro[5.5]undecane framework. This dual structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62550-92-9

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H26N2O2/c19-14-11-16(7-3-1-4-8-16)12-15(20)18(14)13-17-9-5-2-6-10-17/h1-13H2

InChI Key

CSRFMNRNFVHBEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)CN3CCCCC3

Origin of Product

United States

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